3-Hydroxy-4-methylbenzoic acid

Description

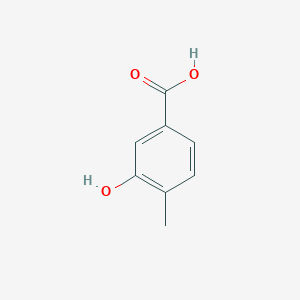

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLCWPXBHUALQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207319 | |

| Record name | 3-Hydroxy-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-30-1 | |

| Record name | 3-Hydroxy-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-p-toluic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 586-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 586-30-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-p-toluic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-p-toluic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXY-P-TOLUIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TFP4SJ9ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Hydroxy-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and physicochemical properties of 3-hydroxy-4-methylbenzoic acid. It includes detailed spectroscopic data, experimental protocols for its synthesis and analysis, and a visualization of its potential role in relevant biological pathways.

Chemical Structure and Bonding

This compound, also known as 3,4-cresotic acid or 3-hydroxy-p-toluic acid, is an organic compound with the chemical formula C₈H₈O₃[1][2]. Its structure consists of a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a methyl group at positions 1, 3, and 4, respectively.

The molecule's bonding is characterized by the aromatic system of the benzene ring, with delocalized pi electrons across the six carbon atoms. The carboxylic acid group is capable of acting as a hydrogen bond donor and acceptor, influencing the molecule's solubility and crystal packing. The phenolic hydroxyl group is also a hydrogen bond donor and can participate in intermolecular and intramolecular hydrogen bonding. The methyl group is a nonpolar, electron-donating group.

Molecular Visualization:

References

A Comprehensive Technical Guide to 3-Hydroxy-4-methylbenzoic Acid and Its Synonymous Nomenclature

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 3-Hydroxy-4-methylbenzoic acid, a phenolic compound with significant potential in various scientific and pharmaceutical applications. This document outlines its chemical identity, including a comprehensive list of synonyms, and delves into its biological activities, supported by experimental protocols and quantitative data.

Chemical Identity and Synonyms

This compound is a well-defined organic compound with a variety of synonyms used across chemical literature and commercial platforms. Accurate identification is crucial for research and development. The compound's primary identifiers and a comprehensive list of its synonyms are presented below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 586-30-1[1][2] |

| Molecular Formula | C8H8O3[1][2] |

| Molecular Weight | 152.15 g/mol |

| InChI | InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,9H,1H3,(H,10,11)[1] |

| InChIKey | ZQLCWPXBHUALQC-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=C(C=C1)C(=O)O)O[1] |

A comprehensive list of synonyms is provided in the table below to aid in literature searches and material sourcing.

| Synonym |

| 3,4-Cresotic acid[1] |

| 3-Hydroxy-p-toluic acid[1][2] |

| 4-Methyl-3-hydroxybenzoic acid[2] |

| Benzoic acid, 3-hydroxy-4-methyl-[1] |

| 3-Hydroxy-4-methyl-benzoic acid[1] |

| NSC 67717[2] |

| NSC 75850[2] |

| 3-Hydroxy-p-toluylsure[2] |

| 9TFP4SJ9ZT[1] |

| EINECS 209-571-2[1] |

Biological Activities and Potential Applications

Derivatives of hydroxybenzoic acid are recognized for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These characteristics suggest that this compound could be a valuable molecule in the development of new therapeutic agents and preservatives.

Antimicrobial Activity

Hydroxybenzoic acid derivatives are known to possess antimicrobial properties. The evaluation of these properties is crucial for applications in pharmaceuticals and food preservation. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Antioxidant Activity

Phenolic compounds, including hydroxybenzoic acids, are well-known for their antioxidant capabilities. This activity is primarily due to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. The antioxidant potential of these compounds can be quantified using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay being a common method.

Anti-inflammatory Effects

The structural similarities of hydroxybenzoic acids to known anti-inflammatory agents like salicylic (B10762653) acid suggest their potential in modulating inflammatory pathways. Research into related compounds indicates that they may influence signaling pathways such as the NF-κB pathway, which is central to the inflammatory response.

Experimental Protocols

To facilitate further research into the biological activities of this compound, detailed methodologies for key experiments are provided below.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound was not found in the immediate search results, a general approach can be inferred from the synthesis of related hydroxybenzoic acids. A common method involves the Kolbe-Schmitt reaction, where a phenoxide is carboxylated with carbon dioxide under pressure and heat. For this compound, the starting material would be p-cresol.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of a compound against various microorganisms.

Experimental Workflow for MIC Determination:

References

Navigating the Solubility Landscape of 3-Hydroxy-p-Toluic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-p-toluic acid, also known as 3-hydroxy-4-methylbenzoic acid, is a phenolic acid derivative with potential applications in pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, formulation, and biological studies. This technical guide provides a detailed overview of the available solubility data, comprehensive experimental protocols for its determination, and a visual representation of the experimental workflow.

Disclaimer: Quantitative solubility data for 3-hydroxy-p-toluic acid in a wide range of organic solvents is not extensively available in publicly accessible literature. The data presented here is based on the limited information found and is supplemented with qualitative predictions based on the compound's structural features and data for analogous compounds. The experimental protocols provided are established methods applicable for the determination of solubility for this and similar organic acids.

Quantitative Solubility Data

The solubility of 3-hydroxy-p-toluic acid is influenced by the polarity of the solvent, its hydrogen bonding capacity, and the temperature. The presence of both a polar carboxylic acid group and a hydroxyl group, along with a nonpolar tolyl group, results in a nuanced solubility profile.

| Solvent | Temperature (°C) | Solubility | Unit |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 | mg/mL |

| Water | 100 | 43.5 | g/L |

Note on Expected Solubility in Other Organic Solvents:

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol (B130326) due to hydrogen bonding interactions with the carboxylic acid and hydroxyl groups. Polar aprotic solvents such as acetone (B3395972) and ethyl acetate (B1210297) are also likely to be good solvents.

-

Moderate Solubility: Expected in less polar solvents like dichloromethane.

-

Low Solubility: Expected in nonpolar solvents such as toluene (B28343) and alkanes (e.g., hexane, heptane).

Experimental Protocols

Accurate determination of solubility is crucial for any research and development endeavor. The following are detailed methodologies for key experiments to determine the solubility of 3-hydroxy-p-toluic acid.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus and Materials:

-

3-hydroxy-p-toluic acid (solid)

-

Selected organic solvents

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with a temperature-controlled water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane) or centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of 3-hydroxy-p-toluic acid to a known volume of the selected organic solvent in a flask or vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker or water bath. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration through a solvent-compatible membrane filter (e.g., 0.45 µm PTFE) or by centrifugation. This step must be performed quickly and at the same temperature as the equilibration to avoid precipitation or further dissolution.

-

Sample Preparation: Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of 3-hydroxy-p-toluic acid in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) × (Dilution factor)

Gravimetric Method

The gravimetric method is a straightforward and absolute technique for determining solubility that does not require a calibration curve.

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-3 of the Shake-Flask Method.

-

Sample Collection: Accurately pipette a known volume of the clear saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a desiccator and weigh the evaporating dish containing the dried solute on an analytical balance.

-

Calculation:

Weight of solute = (Weight of dish + solute) - (Weight of empty dish)

Solubility (g/L) = (Weight of solute (g)) / (Volume of sample taken (L))

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and convenient method for quantifying the concentration of aromatic compounds like 3-hydroxy-p-toluic acid.

Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert law).

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of 3-hydroxy-p-toluic acid in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the λmax, where the compound exhibits the highest absorbance.

-

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of 3-hydroxy-p-toluic acid of known concentrations in the same solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin.

-

-

Measure the Absorbance of the Unknown Sample:

-

Measure the absorbance of the diluted saturated solution (from the shake-flask method) at the same λmax.

-

-

Determine the Concentration:

-

Use the equation of the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of 3-hydroxy-p-toluic acid in the diluted sample.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of 3-hydroxy-p-toluic acid.

Caption: Experimental workflow for solubility determination.

Spectroscopic Profile of 3,4-Cresotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Cresotic acid (2-hydroxy-4-methylbenzoic acid), a key organic compound with applications in various fields of chemical and pharmaceutical research. This document details its characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational resource for its identification, characterization, and utilization in complex research and development projects.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 3,4-Cresotic acid.

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.73 | d | 1H | H-6 |

| 6.81 | dd | 1H | H-5 |

| 6.75 | d | 1H | H-3 |

| 2.36 | s | 3H | -CH₃ |

| 11.0 (approx.) | br s | 1H | -COOH |

| 5.0 (approx.) | br s | 1H | -OH |

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 174.5 | -COOH |

| 162.0 | C-2 |

| 145.0 | C-4 |

| 131.0 | C-6 |

| 121.5 | C-5 |

| 118.0 | C-3 |

| 110.0 | C-1 |

| 21.0 | -CH₃ |

Table 3: Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Broad | O-H stretch (Carboxylic acid) |

| 3030 | Medium | Ar-H stretch |

| 2920 | Medium | C-H stretch (methyl) |

| 1660 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1580, 1490 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1440 | Medium | C-H bend (methyl) |

| 1300 | Strong | C-O stretch (Carboxylic acid) |

| 1250 | Strong | C-O stretch (Phenol) |

| 880, 820 | Strong | Ar-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 152 | 80 | [M]⁺ (Molecular Ion) |

| 134 | 100 | [M - H₂O]⁺ |

| 106 | 60 | [M - H₂O - CO]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds such as 3,4-Cresotic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3,4-Cresotic acid in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The addition of a small amount of Tetramethylsilane (TMS) is recommended as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at a proton frequency of 500 MHz.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 125 MHz.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum.

-

A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of 3,4-Cresotic acid with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the solid 3,4-Cresotic acid sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and record their abundance to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure confirmation of 3,4-Cresotic acid.

The Enigmatic Presence of 3-Hydroxy-4-methylbenzoic Acid in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-4-methylbenzoic acid, a substituted hydroxybenzoic acid, is a molecule with potential biological activities that has been noted for its presence in natural sources.[1] Despite its recognized existence, specific details regarding its quantitative occurrence, biosynthetic pathways, and established analytical protocols remain largely undocumented in publicly available scientific literature. This technical guide aims to provide a comprehensive overview of the current, albeit limited, knowledge surrounding the natural occurrence of this compound. In the absence of specific data, this document leverages information on structurally similar phenolic acids to propose potential sources, hypothetical biosynthetic routes, and adaptable experimental methodologies for its study. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this intriguing, yet under-researched, natural compound.

Introduction

Substituted hydroxybenzoic acids are a class of phenolic compounds widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant and antimicrobial properties.[1] this compound, also known as 3-hydroxy-p-toluic acid or 3,4-cresotic acid, belongs to this family.[2][3] While its presence in plants is generally acknowledged, the specific species harboring this compound and the concentrations at which it is found are not well-documented.[1] This guide will synthesize the available information and provide a framework for future research into the natural occurrence and biological significance of this compound.

Natural Occurrence: An Extrapolated View

Direct evidence pinpointing specific natural sources of this compound is scarce. However, by examining the distribution of other closely related hydroxybenzoic acids, we can infer potential plant, fungal, and bacterial genera that may warrant investigation for its presence.

Potential Plant Sources

Many species within the genus Terminalia are known to be rich sources of various phenolic acids, such as gallic acid and ellagic acid.[4][5] Given the structural similarities, species like Terminalia belerica and Terminalia nigrovenulosa could be considered as potential candidates for containing this compound.[4][6] Furthermore, the general distribution of hydroxybenzoic acids in a variety of plants suggests that a broad screening of plant extracts could lead to the identification of novel sources.

Potential Fungal and Bacterial Sources

The fungal kingdom, particularly species like the edible mushroom Lentinula edodes (shiitake), is known to produce a range of phenolic compounds.[7][8][9][10][11] While existing studies on Lentinula edodes have focused on total phenolic content and other major constituents, a targeted analysis for this compound could prove fruitful. Similarly, soil bacteria, especially from the genus Streptomyces, are prolific producers of diverse secondary metabolites, including aromatic compounds.[12][13][14] Some Streptomyces species are known to catabolize substituted benzoic acids, indicating a metabolic machinery that could potentially synthesize them as well.[12]

Table 1: Documented Natural Sources of Various Substituted Hydroxybenzoic Acids

| Compound Name | Natural Source(s) | Reference(s) |

| Gallic Acid | Terminalia belerica (fruits) | [4] |

| 3,4-Dihydroxybenzoic Acid | Terminalia nigrovenulosa (bark) | [6] |

| p-Hydroxybenzoic Acid | Lentinula edodes | [8] |

| Various Phenolic Acids | Terminalia species | [5] |

| This compound | Specific natural sources not well-documented |

Proposed Biosynthetic Pathway

The biosynthetic pathway for this compound has not been elucidated. However, based on the known biosynthesis of other methylated and hydroxylated benzoic acids, a plausible pathway can be proposed. The core benzoic acid structure is typically derived from the shikimate pathway. Subsequent modifications, such as hydroxylation and methylation, are carried out by specific enzymes.

A hypothetical pathway could involve the formation of a p-toluic acid precursor, which then undergoes hydroxylation at the meta-position to yield this compound. The methyl group could be introduced at an earlier stage of the pathway.

Caption: A proposed biosynthetic pathway for this compound.

Experimental Protocols: A General Framework

Due to the lack of specific protocols for this compound, the following sections outline a generalized methodology for the extraction and quantification of phenolic acids from natural sources. This can be adapted and optimized for the target compound.

Extraction of Phenolic Acids from a Solid Natural Source (e.g., Plant Material, Fungal Mycelia)

-

Sample Preparation: The collected biological material should be dried (e.g., lyophilized or oven-dried at a low temperature) and ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sample is extracted with a suitable solvent. A common choice for phenolic acids is a mixture of methanol (B129727) and water (e.g., 80% methanol). The extraction can be performed at room temperature with agitation or using techniques like sonication or Soxhlet extraction to improve efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

-

Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be redissolved in water and partitioned against a series of organic solvents with increasing polarity (e.g., hexane, ethyl acetate). Phenolic acids are typically enriched in the ethyl acetate (B1210297) fraction.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method coupled with a UV detector is a standard and reliable technique for the quantification of phenolic acids.

-

Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

-

Column: A C18 column is commonly used for the separation of phenolic compounds.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solvent (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic pH helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Detection: The UV detector is set at a wavelength where this compound exhibits maximum absorbance. A PDA detector can be used to obtain the full UV spectrum for peak identification.

-

Quantification: A calibration curve is constructed using authentic standards of this compound of known concentrations. The concentration in the sample extract is then determined by comparing its peak area to the calibration curve.

Caption: A generalized workflow for the extraction and analysis of phenolic acids.

Future Directions and Conclusion

The study of the natural occurrence of this compound is an open field with significant potential for discovery. The lack of specific data highlights a clear research gap. Future investigations should focus on:

-

Screening of diverse natural sources: A systematic screening of plant families known for producing phenolic acids, as well as a broader exploration of fungal and bacterial metabolomes, is warranted.

-

Development of specific analytical methods: The establishment and validation of a robust and sensitive analytical method, likely based on LC-MS, will be crucial for the accurate detection and quantification of this compound in complex natural matrices.

-

Elucidation of the biosynthetic pathway: Once a reliable source is identified, transcriptomic and genomic analyses can be employed to identify the genes and enzymes responsible for its biosynthesis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. 3,4,5-Trihydroxy benzoic acid (gallic acid), the hepatoprotective principle in the fruits of Terminalia belerica-bioassay guided activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Nematicidal activity of 3,4-dihydroxybenzoic acid purified from Terminalia nigrovenulosa bark against Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenolic content and antioxidant activity in Lentinula edodes grown on eucalyptus biomass [ejfa.pensoft.net]

- 8. Metabolic Profiles, Bioactive Compounds, and Antioxidant Capacity in Lentinula edodes Cultivated on Log versus Sawdust Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lentinula edodes Sing Polysaccharide: Extraction, Characterization, Bioactivities, and Emulsifying Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Catabolism of Substituted Benzoic Acids by Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of a fluorometabolite from Streptomyces sp. MA37: (2R3S4S)-5-fluoro-2,3,4-trihydroxypentanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Amino-4-hydroxybenzoic acid production from glucose and/or xylose via recombinant Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Putative Biosynthesis Pathway for 3-Hydroxy-4-methylbenzoic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates a putative biosynthetic pathway for 3-hydroxy-4-methylbenzoic acid, a molecule of interest in medicinal chemistry and natural product research. Due to the current absence of a fully characterized biosynthetic gene cluster dedicated to this specific compound, this document presents a proposed pathway based on analogous, well-established enzymatic reactions. The information herein is intended to provide a foundational framework for researchers seeking to explore the biosynthesis of this and similar substituted benzoic acids.

Proposed Biosynthetic Pathway

The most plausible biosynthetic route to this compound is hypothesized to proceed via the direct hydroxylation of p-toluic acid (4-methylbenzoic acid). This reaction would be catalyzed by a putative p-toluic acid 3-hydroxylase, likely a type of monooxygenase enzyme.

The proposed transformation is as follows:

-

Substrate: p-Toluic acid

-

Enzyme: p-Toluic acid 3-hydroxylase (putative)

-

Product: this compound

This proposed pathway is supported by the numerous examples of microbial monooxygenases that catalyze the specific hydroxylation of aromatic rings.

Caption: A putative biosynthetic pathway for this compound from p-toluic acid.

Quantitative Data from Analogous Enzymatic Reactions

Direct kinetic data for a p-toluic acid 3-hydroxylase is not currently available. However, data from well-characterized aromatic hydroxylases acting on similar substrates provide valuable reference points for researchers. The following table summarizes kinetic parameters for several monooxygenases that catalyze the hydroxylation of substituted benzoic acids and related aromatic compounds.

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source Organism |

| p-Hydroxybenzoate 3-hydroxylase | p-Hydroxybenzoic acid | Protocatechuic acid | 20 - 200 | 20 - 60 | Pseudomonas sp. |

| Benzoate 4-hydroxylase | Benzoic acid | 4-Hydroxybenzoic acid | 5 - 50 | 1 - 10 | Aspergillus niger |

| Toluene 4-monooxygenase | Toluene | p-Cresol | 10 - 100 | 5 - 20 | Pseudomonas mendocina |

| Salicylate 5-hydroxylase | Salicylic acid | Gentisic acid | 15 - 60 | 0.1 - 1 | Pseudomonas putida |

Note: The ranges provided reflect variability in reported values due to different assay conditions and enzyme preparations.

Experimental Protocols for Key Experiments

The following are detailed methodologies for assays that are fundamental to characterizing a putative p-toluic acid 3-hydroxylase. These protocols are based on established methods for similar aromatic monooxygenases.

Monooxygenase Activity Assay (Spectrophotometric)

This protocol describes a general method for determining the activity of a putative p-toluic acid 3-hydroxylase by monitoring the oxidation of NADPH.

Materials:

-

Enzyme preparation (cell-free extract or purified enzyme)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

NADPH solution (10 mM)

-

p-Toluic acid solution (100 mM in a suitable solvent, e.g., ethanol)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL of 50 mM potassium phosphate buffer (pH 7.4)

-

100 µL of enzyme preparation

-

10 µL of 100 mM p-toluic acid solution

-

-

Incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 10 µL of 10 mM NADPH solution.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.

-

Calculate the specific activity using the molar extinction coefficient of NADPH at 340 nm (6.22 mM-1 cm-1).

Product Identification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to identify and quantify the product, this compound.

Materials:

-

Reaction mixture from the monooxygenase activity assay

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

This compound standard

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Stop the enzymatic reaction by adding an equal volume of acetonitrile or by acidification (e.g., with HCl).

-

Centrifuge the mixture to pellet any precipitated protein.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered sample onto the HPLC system.

-

Elute the compounds using a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA). A typical gradient might be 10-90% acetonitrile over 20 minutes.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

-

Compare the retention time and UV spectrum of the product peak with that of the authentic this compound standard.

-

Quantify the product formation by integrating the peak area and comparing it to a standard curve.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the discovery and characterization of a novel p-toluic acid 3-hydroxylase.

Caption: A logical workflow for the discovery and characterization of a p-toluic acid 3-hydroxylase.

Conclusion

While the direct biosynthetic pathway for this compound remains to be definitively elucidated, the proposed route via hydroxylation of p-toluic acid provides a strong working hypothesis. The quantitative data from analogous enzymes and the detailed experimental protocols presented in this guide offer a solid foundation for researchers to investigate this and other novel aromatic biosynthetic pathways. Further research focusing on genome mining for candidate monooxygenases in organisms known to produce substituted benzoic acids, followed by heterologous expression and characterization, will be crucial in confirming this putative pathway and identifying the responsible enzyme. Such discoveries will not only advance our fundamental understanding of microbial metabolism but also open new avenues for the biocatalytic production of valuable pharmaceutical and chemical building blocks.

A Comprehensive Technical Guide to the Thermochemical Properties of 3-Hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Hydroxy-4-methylbenzoic acid is presented in Table 1. This data is essential for the design and interpretation of thermochemical experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [1][2] |

| Molecular Weight | 152.15 g/mol | [2] |

| CAS Registry Number | 586-30-1 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,4-Cresotic acid, 3-Hydroxy-p-toluic acid | [2][3] |

| Melting Point | 205-210 °C | [4] |

| Appearance | White to pale cream powder | [5][6] |

| Solubility | Sparingly soluble in water | [1] |

Experimental Protocols for Thermochemical Data Determination

The following sections detail the primary experimental techniques employed to determine the key thermochemical parameters for organic compounds like this compound.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a fundamental thermochemical property that can be experimentally determined using a bomb calorimeter. From this value, the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound (typically around 1 gram) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb".[7]

-

Oxygen Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[7]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The entire assembly is placed within an adiabatic jacket to minimize heat exchange with the surroundings.[7]

-

Ignition and Temperature Measurement: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is precisely monitored and recorded before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it with a substance of known heat of combustion, such as benzoic acid.[7][8] The heat released by the combustion of the sample is calculated from the observed temperature rise. Corrections are made for the heat of ignition and any side reactions, such as the formation of nitric acid from residual nitrogen in the bomb.[7] The enthalpy of combustion is then calculated based on the heat released and the amount of sample burned.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H8O3 | CID 68512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [chembk.com]

- 5. B21501.06 [thermofisher.com]

- 6. B21501.14 [thermofisher.com]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

Unveiling 3-Hydroxy-4-methylbenzoic Acid: A Technical Guide to its Discovery, Properties, and Synthesis

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and physicochemical properties of 3-Hydroxy-4-methylbenzoic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the compound, also known by its historical name, 3,4-cresotic acid, from its initial synthesis in the late 19th century to its modern-day applications.

Discovery and Historical Context

This compound, a substituted hydroxybenzoic acid, was first synthesized and characterized in the late 19th century. Its discovery is documented in the historical German chemical literature, with early mentions appearing in journals such as the Berichte der deutschen chemischen Gesellschaft. The compound is also indexed in the comprehensive Beilstein database of organic chemistry, underscoring its long-standing presence in the field of organic synthesis.

Initially referred to as 3,4-cresotic acid, its synthesis was part of the broader exploration of aromatic compounds and their derivatives during a period of significant advancement in organic chemistry. This compound has since been identified in natural sources, notably in the plant Patrinia scabiosifolia, a perennial flowering plant.[1]

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₈H₈O₃ | [PubChem, Guidechem] |

| Molecular Weight | 152.15 g/mol | [PubChem, Sigma-Aldrich] |

| Melting Point | 207-212 °C | [Fisher Scientific] |

| Solubility in Water | 43.5 g/L (at 100 °C) | [Guidechem] |

| pKa | 4.25 ± 0.10 | [Guidechem] |

| CAS Registry Number | 586-30-1 | [NIST, PubChem] |

| Beilstein Registry Number | 1936497 | [Sigma-Aldrich] |

Experimental Protocols

Historical Synthesis: Carboxylation of p-Cresol (B1678582) (Conceptual Reconstruction)

While the original 1878 publication provides the foundational report, a detailed modern experimental protocol based on the historical principles of the Kolbe-Schmitt reaction, a common method for synthesizing hydroxybenzoic acids, would proceed as follows. This reconstructed protocol is for illustrative purposes to demonstrate the likely historical synthetic route.

Objective: To synthesize this compound from p-cresol.

Materials:

-

p-Cresol

-

Sodium hydroxide (B78521)

-

Carbon dioxide (high pressure)

-

Sulfuric acid (concentrated)

-

Water

-

Ethanol

-

Autoclave or high-pressure reactor

-

Standard laboratory glassware

Procedure:

-

Formation of Sodium p-cresolate: In a suitable reaction vessel, dissolve p-cresol in a stoichiometric amount of aqueous sodium hydroxide solution.

-

Dehydration: Carefully heat the solution to evaporate the water, yielding dry sodium p-cresolate powder.

-

Carboxylation: Place the dry sodium p-cresolate in an autoclave. Pressurize the vessel with carbon dioxide to several atmospheres. Heat the autoclave to a temperature typically in the range of 120-150 °C for several hours.

-

Work-up: After cooling and venting the autoclave, dissolve the solid product in hot water.

-

Acidification: Acidify the aqueous solution with concentrated sulfuric acid until the pH is acidic. This compound, being less soluble in acidic solution, will precipitate out.

-

Isolation and Purification: Collect the crude product by filtration. Recrystallize the solid from hot water or an ethanol-water mixture to obtain purified this compound.

Isolation from Patrinia scabiosifolia (General Protocol)

A general methodology for the isolation of phenolic acids from plant material is outlined below. The specific conditions would require optimization for Patrinia scabiosifolia.

Objective: To isolate this compound from the dried plant material of Patrinia scabiosifolia.

Materials:

-

Dried and powdered Patrinia scabiosifolia plant material

-

Ethyl acetate (B1210297)

-

Hydrochloric acid

-

Sodium bicarbonate solution

-

Silica (B1680970) gel for column chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Extraction: Macerate the dried plant powder with methanol at room temperature for 24-48 hours. Repeat the extraction process to ensure complete extraction of metabolites.

-

Solvent Partitioning: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator. Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, starting with hexane to remove nonpolar compounds, followed by ethyl acetate.

-

Acid-Base Extraction: Concentrate the ethyl acetate fraction. Dissolve the residue in ethyl acetate and extract with an aqueous sodium bicarbonate solution. The acidic this compound will move into the aqueous basic layer as its sodium salt.

-

Isolation: Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude this compound.

-

Purification: Further purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Collect the fractions containing the desired compound and recrystallize to obtain pure this compound.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the synthesis and isolation processes described.

References

An In-depth Technical Guide to the Key Chemical Reactions of 3-Hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4-methylbenzoic acid, a substituted aromatic carboxylic acid, serves as a versatile building block in organic synthesis and holds significant potential in the pharmaceutical industry. Its unique substitution pattern, featuring hydroxyl, methyl, and carboxyl functional groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the core chemical reactions of this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic and drug development endeavors.

Esterification: Formation of Benzoate (B1203000) Derivatives

Esterification of the carboxylic acid moiety is a fundamental transformation of this compound, often employed to modulate its physicochemical and biological properties. Two primary methods for this conversion are the Fischer-Speier esterification and the Steglich esterification.

Fischer-Speier Esterification

This acid-catalyzed reaction is a classical method for producing esters from carboxylic acids and alcohols.

Experimental Protocol (Adapted for Methyl 3-Hydroxy-4-methylbenzoate):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in an excess of methanol (B129727) (10-20 eq.), which acts as both reactant and solvent.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Quantitative Data for Esterification of Hydroxybenzoic Acids:

| Reactant | Alcohol | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzoic Acid | Methanol | H₂SO₄ | Methanol | 4 | 70 | 87 |

| 4-Methylbenzoic Acid | Methanol | H₂SO₄ | Methanol | 4 | 70 | 95 |

| p-Hydroxybenzoic Acid | Methanol | H₂SO₄ | Methanol | - | Reflux | 86 |

Note: The data provided is for analogous benzoic acid derivatives to illustrate typical reaction conditions and yields.

Steglich Esterification

The Steglich esterification is a milder method that utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, making it suitable for substrates sensitive to acidic conditions.

Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound (1.0 eq.), the desired alcohol (1.0-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere.

-

Coupling Agent Addition: Cool the solution to 0 °C and add DCC (1.1 eq.) portion-wise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Work-up: Filter off the DCU precipitate and wash it with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the crude ester by column chromatography.

Etherification of the Phenolic Hydroxyl Group

The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group of this compound into an ether.

Experimental Protocol (General for Methyl Ether):

-

Deprotonation: In a suitable solvent (e.g., DMF or acetone), treat this compound (1.0 eq.) with a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) to form the phenoxide.

-

Alkylation: Add an alkylating agent, such as methyl iodide (CH₃I, 1.2-1.5 eq.), to the reaction mixture.

-

Reaction: Heat the reaction mixture (e.g., to 50-80 °C) and stir for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography to yield the corresponding 3-alkoxy-4-methylbenzoic acid.

Electrophilic Aromatic Substitution: Nitration and Bromination

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups.

Nitration

Nitration introduces a nitro group onto the aromatic ring, a key step in the synthesis of various pharmaceutical intermediates. The directing effects of the existing substituents will influence the position of nitration.

Experimental Protocol (Adapted from m-cresol (B1676322) nitration):

-

Reaction Setup: Dissolve m-cresol (an analogue of the product from decarboxylation) in a suitable solvent.

-

Nitrating Agent: Slowly add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, while maintaining a low temperature (e.g., 0-10 °C) to control the reaction and minimize side products.

-

Reaction: Stir the reaction mixture at low temperature for a specified time.

-

Work-up: Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry, and purify by chromatography or recrystallization. A reported synthesis of 3-hydroxyl-4-nitrobenzoic acid from m-cresol involves nitration followed by oxidation, with a product yield of 95.1% and purity of 94.7%.

Quantitative Data for Nitration of a Related Compound:

| Starting Material | Product | Yield (%) | Purity (%) |

| m-Cresol | 3-Hydroxyl-4-nitrobenzoic acid | 95.1 | 94.7 |

Bromination

Bromination introduces a bromine atom onto the aromatic ring.

Experimental Protocol (General for Bromination of a Methyl Benzoate Derivative):

-

Reaction Setup: Dissolve the methyl benzoate derivative of this compound in a suitable solvent such as dichloromethane.

-

Catalyst: Add a catalytic amount of glacial acetic acid.

-

Brominating Agent: Cool the mixture in an ice bath and slowly add liquid bromine dropwise, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 10-40 °C).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and purify by recrystallization to obtain the brominated product. A yield of 77.5% with a purity of 98.2% has been reported for the bromination of a similar compound.[1]

Decarboxylation

Decarboxylation of this compound removes the carboxylic acid group to yield 2-methylphenol.

Experimental Protocol (General):

-

Reaction Setup: Heat this compound, either neat or in a high-boiling solvent, in the presence of a catalyst such as copper powder or copper(I) oxide.

-

Reaction: The reaction is typically carried out at high temperatures.

-

Purification: The resulting phenol (B47542) can be purified by distillation. A study on the decarboxylation of hydroxybenzoic acids using a deep eutectic solvent (choline chloride-urea) reported a phenol yield of 94 mol% under mild conditions.[2]

Oxidation of the Methyl Group

The methyl group on the aromatic ring can be oxidized to a carboxylic acid group using strong oxidizing agents.

Experimental Protocol (General):

-

Reaction Setup: Suspend this compound in an aqueous solution.

-

Oxidizing Agent: Add a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

-

Reaction: Heat the mixture to reflux for several hours.

-

Work-up: After the reaction is complete, the manganese dioxide precipitate (if using KMnO₄) is filtered off. Acidify the filtrate to precipitate the dicarboxylic acid product.

-

Purification: The product can be purified by recrystallization.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol.

Experimental Protocol (General):

-

Reaction Setup: In an anhydrous solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere, suspend a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Addition of Substrate: Slowly add a solution of this compound in THF to the LiAlH₄ suspension.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for several hours.

-

Work-up: Carefully quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water.

-

Purification: Filter the resulting aluminum salts and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the alcohol product, which can be further purified by chromatography or distillation. Note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids.[2]

Biological Activity and Signaling Pathways

Derivatives of hydroxybenzoic acids are known to possess a range of biological activities, including anti-inflammatory properties. A key mechanism underlying this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition:

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This process releases the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, including those for cytokines like TNF-α. Phenolic compounds, including derivatives of this compound, can interfere with this pathway, often by inhibiting the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a reduction in the production of inflammatory mediators.[3][4]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide array of chemical entities. The reactions outlined in this guide, including esterification, etherification, electrophilic substitution, decarboxylation, oxidation, and reduction, provide a robust toolkit for chemists. Furthermore, the demonstrated anti-inflammatory potential of its derivatives through mechanisms like NF-κB inhibition highlights its importance in the field of drug development. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemistry of this compound.

References

- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Acidity of 3-Hydroxy-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 3-Hydroxy-4-methylbenzoic acid. It is intended for an audience with a strong background in chemistry, pharmacology, and drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for pKa determination, and provides visualizations of the structural factors influencing acidity and the experimental workflow for its determination.

Introduction to this compound

This compound, also known as 3-hydroxy-p-toluic acid, is a substituted aromatic carboxylic acid. Its structure consists of a benzoic acid backbone with a hydroxyl group at the meta-position and a methyl group at the para-position relative to the carboxyl group. As with other ionizable molecules, the acid dissociation constant (pKa) of this compound is a critical physicochemical parameter. It governs the degree of ionization at a given pH, which in turn influences its solubility, lipophilicity, membrane permeability, and biological activity. An understanding of its pKa is therefore essential for its application in medicinal chemistry and drug development, where it may serve as a building block for more complex pharmaceutical compounds. The presence of both an electron-withdrawing carboxyl group and electron-donating hydroxyl and methyl groups on the benzene (B151609) ring creates a nuanced electronic environment that dictates its acidity.

Acidity and pKa of this compound

A comparison with structurally related benzoic acid derivatives provides valuable context for understanding the electronic effects of the hydroxyl and methyl substituents on the acidity of the carboxylic acid.

| Compound | pKa | Reference |

| This compound | 4.25 ± 0.10 (Predicted) | [1] |

| Benzoic acid | 4.20 | [2] |

| 3-Hydroxybenzoic acid | 4.06 | [2] |

| 4-Hydroxybenzoic acid | 4.48 | [2] |

| 4-Methylbenzoic acid (p-toluic acid) | 4.37 |

The predicted pKa of this compound (4.25) is slightly higher than that of benzoic acid (4.20) and 3-hydroxybenzoic acid (4.06), and lower than that of 4-hydroxybenzoic acid (4.48) and 4-methylbenzoic acid (4.37). This can be rationalized by considering the electronic effects of the substituents. The hydroxyl group at the meta position in 3-hydroxybenzoic acid has an electron-withdrawing inductive effect, which stabilizes the carboxylate anion and increases acidity (lowers pKa) relative to benzoic acid. The methyl group is electron-donating, which destabilizes the carboxylate anion and decreases acidity (increases pKa). In this compound, the interplay of the meta-hydroxyl group's inductive effect and the para-methyl group's electron-donating effect results in a pKa that is close to that of benzoic acid itself.

Experimental Protocols for pKa Determination

The pKa of an ionizable compound like this compound can be experimentally determined using various techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases. The procedure involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 1 mM) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility.

-

Prepare a standardized solution of a strong base titrant, such as 0.1 M sodium hydroxide (B78521) (NaOH). The titrant should be carbonate-free.

-

Prepare a background electrolyte solution (e.g., 0.15 M potassium chloride) to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Electrode:

-

Calibrate the pH meter and electrode using at least two standard buffer solutions with known pH values that bracket the expected pKa.

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a thermostatted titration vessel.

-

Add the background electrolyte.

-

Immerse the calibrated pH electrode and a stirrer into the solution.

-

Begin the titration by adding small, precise increments of the standardized NaOH solution.

-

After each addition of titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point by at least one pH unit.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a sensitive method for pKa determination that is particularly useful for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.

-

-

Spectral Acquisition:

-

For each buffer solution, add a small, constant aliquot of the analyte stock solution to a cuvette containing the buffer. The final concentration of the analyte should be low enough to be within the linear range of the spectrophotometer.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths at which the absorbance changes significantly with pH.

-

Plot the absorbance at a selected wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of the sigmoidal curve.

-

More robust analysis can be performed by plotting the ratio of absorbances at two different wavelengths against pH, which can minimize errors due to concentration variations.

-

Visualizations

Factors Influencing Acidity

The following diagram illustrates the key structural features and electronic effects that influence the acidity of this compound in comparison to related molecules.

Caption: Logical relationships of substituent effects on the acidity of this compound.

Experimental Workflow for pKa Determination

The following diagram outlines the logical workflow for the experimental determination of the pKa of this compound using potentiometric titration.

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

Methodological & Application

Synthesis of 3-Hydroxy-4-methylbenzoic Acid: A Detailed Laboratory Protocol

Application Note: This document provides a comprehensive protocol for the laboratory-scale synthesis of 3-Hydroxy-4-methylbenzoic acid. The described method is based on the Kolbe-Schmitt reaction, a well-established carboxylation process. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. All procedures should be performed in a controlled laboratory environment with appropriate safety precautions.

Overview

This compound is a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals.[1] Its preparation in the laboratory can be efficiently achieved through the Kolbe-Schmitt reaction of p-cresol (B1678582). This reaction involves the ortho-carboxylation of a phenoxide ion by carbon dioxide under elevated temperature and pressure. The choice of alkali metal hydroxide (B78521) is crucial in directing the regioselectivity of the carboxylation.

Reaction Principle

The synthesis proceeds in three main stages:

-

Formation of the Phenoxide: p-Cresol is reacted with a strong base, such as potassium hydroxide, to form the corresponding potassium p-cresolate. This step is crucial as the phenoxide ion is significantly more reactive towards electrophilic aromatic substitution than the neutral phenol.

-

Carboxylation: The potassium p-cresolate is heated under a high pressure of carbon dioxide. The electron-rich phenoxide attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate group on the aromatic ring, primarily at the ortho position to the hydroxyl group.

-

Acidification and Isolation: The resulting potassium salt of this compound is dissolved in water and then acidified with a strong mineral acid, such as hydrochloric acid. This protonates the carboxylate and phenoxide groups, causing the desired product to precipitate out of the aqueous solution. The crude product is then purified by recrystallization.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Cresol | C₇H₈O | 108.14 | 10.81 g (0.1 mol) | Reagent grade, handle in a fume hood. |

| Potassium Hydroxide | KOH | 56.11 | 6.17 g (0.11 mol) | ACS grade, corrosive. |

| Carbon Dioxide | CO₂ | 44.01 | Sufficient for 10-15 atm pressure | High-purity gas. |

| Hydrochloric Acid | HCl | 36.46 | ~10 mL (concentrated) | Corrosive, use in a fume hood. |

| Water | H₂O | 18.02 | As needed | Deionized. |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization | Reagent grade. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying | |

| Activated Charcoal | C | 12.01 | ~1 g | For decolorization. |

Equipment

-

High-pressure autoclave (Parr reactor or similar) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Heating mantle with a stirrer

-

Büchner funnel and flask

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Melting point apparatus

-

FTIR and NMR spectrometers for product characterization

Synthesis Procedure

Step 1: Preparation of Potassium p-Cresolate

-

In a 250 mL round-bottom flask, dissolve 6.17 g (0.11 mol) of potassium hydroxide in 50 mL of methanol.

-

To this solution, add 10.81 g (0.1 mol) of p-cresol in portions while stirring.

-

After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the phenoxide.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the dry potassium p-cresolate as a solid. It is crucial that the phenoxide is completely dry, as the presence of water can reduce the yield.[2]

Step 2: Carboxylation in Autoclave

-

Transfer the dried potassium p-cresolate into the high-pressure autoclave.

-

Seal the autoclave and purge it with nitrogen gas to remove any air.

-

Pressurize the autoclave with carbon dioxide to approximately 10-15 atm.

-

Begin stirring and heat the autoclave to 180-185 °C. Maintain this temperature and pressure for 6-7 hours.

-

After the reaction time, turn off the heating and allow the autoclave to cool to room temperature.

-

Slowly and carefully vent the excess carbon dioxide pressure in a fume hood.

Step 3: Work-up and Purification

-

Open the autoclave and add approximately 100 mL of hot water to the solid reaction mixture to dissolve the product.

-

Transfer the aqueous solution to a 500 mL beaker.

-

Cool the solution in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH, and continue adding acid until the pH is approximately 2-3.

-

A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water to remove any remaining salts.

-

For purification, recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimum amount of hot ethanol, and if the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution to remove the charcoal.

-

Add hot water dropwise to the filtrate until turbidity persists. Then, allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry them in a vacuum oven.

Expected Yield and Characterization

-

Yield: The expected yield of purified this compound is typically in the range of 60-70%.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 205-207 °C.

-

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, -COOH), 9.9 (s, 1H, -OH), 7.4 (d, 1H), 7.3 (s, 1H), 7.1 (d, 1H), 2.1 (s, 3H, -CH₃).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 172.5, 155.0, 131.0, 125.5, 124.0, 122.5, 117.0, 16.0.

-

IR (KBr, cm⁻¹): 3400-2500 (broad, O-H stretch of carboxylic acid), 1670 (C=O stretch), 1600, 1450 (C=C aromatic stretch).

-

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

p-Cresol is toxic and corrosive. Avoid inhalation and contact with skin.

-

Potassium hydroxide and hydrochloric acid are highly corrosive. Handle with care.

-